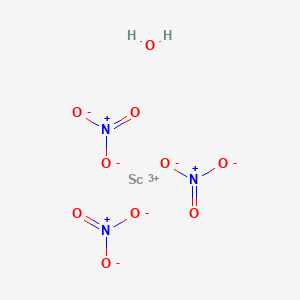

Scandium(III) nitrate hydrate

Description

Significance and Role in Modern Inorganic Chemistry and Materials Science

Scandium(III) nitrate (B79036) hydrate (B1144303) plays a pivotal role in advancing modern inorganic chemistry and materials science due to its versatile applications. chemimpex.comchemimpex.com It is a key starting material for creating scandium-based ceramics, which are noted for their high thermal stability and strength. chemimpex.com In the realm of materials science, it is used to develop advanced materials with enhanced properties. numberanalytics.com For instance, its addition to ceramics and glass can improve their mechanical and thermal characteristics. scandium.org In ceramics, scandium acts as a grain refiner, boosting strength and resistance to thermal shock, which is vital for high-temperature applications in the aerospace and automotive industries. scandium.org

The compound is also instrumental in the field of electronics. It is used in producing high-performance electronic components and phosphors for LED technology. chemimpex.comchemimpex.com As a dopant in light-emitting diodes (LEDs), scandium(III) nitrate improves light output and color rendering by modifying the electronic structure of the host material for more efficient energy conversion. Furthermore, scandium-doped materials synthesized from scandium nitrate are being investigated for their potential in optoelectronic devices like lasers and solar cells. scandium.org

In catalysis, scandium(III) nitrate and its derivatives, such as scandium triflate, are effective Lewis acid catalysts in a range of organic reactions. numberanalytics.comchemistrycool.com These reactions include polymerization, esterification, and rearrangements, where the catalyst can lead to higher yields and selectivity. scandium.org This catalytic activity is particularly valuable in the pharmaceutical industry for the precise synthesis of complex molecules. scandium.org

Overview of Fundamental Research Directions

Current research on scandium(III) nitrate hydrate is exploring several key areas:

Advanced Materials Synthesis: A primary research focus is its use as a precursor for synthesizing advanced materials. This includes the fabrication of scandia-stabilized zirconia (ScSZ) thin films for solid oxide fuel cells (SOFCs) and scandium-incorporated indium oxide semiconductors for light-emitting field-effect transistors. samaterials.comsigmaaldrich.com

Catalysis: Researchers are investigating the catalytic properties of scandium compounds derived from scandium nitrate. samaterials.com This includes their use as catalysts or co-catalysts in various organic transformations and industrial processes. samaterials.com Scandium triflate, for example, has shown promise in promoting complex reactions and in asymmetric catalysis, which is crucial for producing specific isomers of pharmaceutical compounds. scandium.orgalfachemic.com

Luminescent Materials: The potential of scandium nitrate in developing luminescent materials is another active area of research. wikipedia.org Its ability to emit strongly in the blue region of the spectrum makes it a candidate for new phosphors and display technologies. wikipedia.orgchemimpex.com

Nuclear Applications: The compound has been investigated for its potential use as a burnable neutron poison in nuclear reactors, which helps in controlling the reactor's reactivity and enhancing safety. samaterials.com

Ceramics and Glass: Research continues on the role of scandium nitrate in improving the properties of ceramics and glass. scandium.org This includes enhancing the strength, thermal shock resistance, and optical properties of these materials for specialized applications. scandium.org

Historical Context of Scandium(III) Nitrate Research Evolution

The story of scandium(III) nitrate is intrinsically linked to the discovery of the element scandium. In 1869, Dmitri Mendeleev predicted the existence of an element he named "ekaboron," which would fit between calcium and titanium on his periodic table. briandcolwell.comwikipedia.org A decade later, in 1879, Swedish chemist Lars Fredrik Nilson discovered scandium while analyzing the minerals euxenite and gadolinite. chemistrycool.comscandium.org Nilson was unaware of Mendeleev's prediction, but his contemporary, Per Teodor Cleve, recognized that scandium's properties matched those predicted for ekaboron. briandcolwell.comrudmet.com

Nilson's method for isolating the new element involved preparing erbium oxide from the minerals and then reacting it to form erbium nitrate. chemicool.com Upon heating the nitrate, he observed a small amount of an unknown element with a low atomic weight, which he named scandium after Scandinavia. scandium.orgchemicool.com This early work with nitrates was foundational to the study of scandium compounds.

For many years after its discovery, scandium and its compounds saw limited application due to their scarcity and the difficulty of extraction. numberanalytics.comwikipedia.org The first production of metallic scandium did not occur until 1937. wikipedia.orgchemicool.com It was not until the 1970s that the beneficial effects of scandium on aluminum alloys were discovered, leading to its first major application. wikipedia.org

In the decades that followed, as extraction and purification techniques improved, research into various scandium compounds, including scandium(III) nitrate, expanded. Scientists began to explore its use as a precursor for other scandium compounds like scandium oxide and in applications such as optical coatings, electronic ceramics, and the laser industry. wikipedia.orgscandium.org The late 20th and early 21st centuries have seen a surge in research into the catalytic and materials science applications of scandium(III) nitrate hydrate, driven by the demand for high-performance materials and more efficient chemical synthesis methods.

Interactive Data Tables

Properties of Scandium(III) Nitrate Hydrate

| Property | Value | Source(s) |

| Chemical Formula | Sc(NO₃)₃·xH₂O | sigmaaldrich.com |

| Anhydrous Molar Mass | 230.97 g/mol | wikipedia.org |

| Appearance | White to off-white crystalline powder/chunks | wikipedia.orgscandium.orgsigmaaldrich.com |

| Solubility | Soluble in water and ethanol (B145695) | wikipedia.orgchemicalbook.com |

| Crystal System (tri- and tetrahydrate) | Monoclinic | wikipedia.org |

| Decomposition | Decomposes upon heating to form scandium oxide and nitrogen oxides | scandium.orgvulcanchem.com |

Key Research Findings and Applications

| Research Area | Finding/Application | Source(s) |

| Materials Science | Precursor for scandium-based ceramics with high thermal stability and strength. | chemimpex.com |

| Catalysis | Catalyst for organic reactions like Beckmann rearrangement and isomerization of allylic alcohols. | wikipedia.orgvulcanchem.com |

| Electronics | Used in the production of high-performance semiconductors and phosphors for LEDs. | chemimpex.com |

| Optical Coatings | Applied in the manufacturing of optical coatings. | wikipedia.orgaemree.com |

| Ceramics/Glass | Acts as a grain refiner, enhancing strength and thermal shock resistance. | scandium.org |

| Solid Oxide Fuel Cells (SOFCs) | Used to produce scandia-stabilized zirconia (ScSZ) electrolytes. | samaterials.com |

| Nuclear Reactors | Investigated as a potential burnable neutron poison. | samaterials.com |

Properties

IUPAC Name |

scandium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation Methodologies

Direct Synthetic Routes from Scandium Precursors

The most common approaches to synthesizing Scandium(III) nitrate (B79036) involve the reaction of nitric acid or nitrogen oxides with elemental scandium or its oxide.

A prevalent and straightforward method for preparing Scandium(III) nitrate is the reaction of scandium oxide (Sc₂O₃) with nitric acid (HNO₃). scandium.org This process involves dissolving the oxide in the acid, which typically yields an aqueous solution of Scandium(III) nitrate. scandium.org Subsequent crystallization from this solution allows for the isolation of the hydrated salt. scandium.org This method is advantageous due to the relative stability and availability of scandium oxide as a starting material.

Direct reaction with scandium metal is another route to produce Scandium(III) nitrate. The synthesis can be achieved by reacting scandium metal with nitric acid. scandium.org Alternatively, anhydrous Scandium(III) nitrate can be prepared through the reaction of scandium metal with dinitrogen tetroxide (N₂O₄). wikipedia.org This specific reaction is represented by the following equation:

Sc + 3 N₂O₄ → Sc(NO₃)₃ + 3 NO wikipedia.org

This method is particularly useful for producing the anhydrous form of the salt, which is required for certain specialized applications.

Hydration and Solvate Formation Techniques

Scandium(III) nitrate is known to form several hydrated species, and controlling the degree of hydration is essential for many applications. The compound is hygroscopic and readily absorbs atmospheric moisture. zegmetal.comncelements.com

Different hydrated forms, including the dihydrate, trihydrate, tetrahydrate, pentahydrate, and hexahydrate, have been identified. wikipedia.orgzegmetal.comnih.gov The tetrahydrate is a common form and can be synthesized by reacting scandium hydroxide (B78521) with nitric acid, followed by concentration and crystallization. wikipedia.orgguidechem.com The degree of hydration can be influenced by temperature; for instance, the tetrahydrate can be converted to the dihydrate upon heating to 50°C. wikipedia.org Complete loss of crystal water from the tetrahydrate is reported to occur at 100°C. ncelements.com

The dissolution of Scandium(III) nitrate in water leads to the formation of hydrated scandium ions, such as [Sc(H₂O)₆]³⁺. matec-conferences.org In solution, particularly under less acidic conditions, these hydrated ions can undergo hydrolysis to form dimeric species like [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺. nih.govmdpi.com The formation of such complexes is also observed in non-aqueous solvents. For example, reacting hydrated scandium nitrate with 2,2′-bipyridyl in hot ethanol (B145695) can yield a dimeric, di-hydroxy bridged scandium complex, [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. nih.govmdpi.comescholarship.org

Table 1: Reported Hydrates of Scandium(III) Nitrate

| Hydrate (B1144303) Form | Chemical Formula | Notes |

| Dihydrate | Sc(NO₃)₃·2H₂O | Formed by heating the tetrahydrate at 50°C. wikipedia.org |

| Trihydrate | Sc(NO₃)₃·3H₂O | Exists in the monoclinic crystal system. wikipedia.org |

| Tetrahydrate | Sc(NO₃)₃·4H₂O | A common, colorless, deliquescent solid. wikipedia.orgncelements.com |

| Pentahydrate | Sc(NO₃)₃·5H₂O | Solid-state structure contains [Sc(H₂O)₄(NO₃)₂]⁺ ions. nih.gov |

| Hexahydrate | Sc(NO₃)₃·6H₂O | A white or colorless needle-like crystal. zegmetal.com |

Hydrothermal and Sol-Gel Synthesis Approaches Utilizing Scandium(III) Nitrate Hydrate

Scandium(III) nitrate hydrate serves as a crucial precursor in various advanced material synthesis techniques, including hydrothermal and sol-gel methods. chemimpex.comsigmaaldrich.comamericanelements.com These methods leverage the compound's solubility and reactivity to create complex scandium-containing materials with specific morphologies and properties. chemimpex.comamericanelements.com

In hydrothermal synthesis, Scandium(III) nitrate hydrate is used as a scandium source for producing materials like negative thermal expansion (NTE) ceramics. For example, Sc₂W₃O₁₂ can be synthesized by reacting aqueous solutions of Scandium(III) nitrate hydrate and ammonium (B1175870) tungstate (B81510) in a sealed reactor at elevated temperatures (150-180°C). guidechem.com

The sol-gel process is another versatile technique where Scandium(III) nitrate hydrate is a common precursor. mdpi.com This method is used to produce scandium oxide nanoparticles and thin films. rsc.org A typical process involves dissolving the scandium nitrate precursor in a solvent, often with a chelating agent like citric acid and ethylene (B1197577) glycol, to form a stable sol. guidechem.com This sol is then heated and dried to form a gel, which upon further thermal treatment (calcination), yields the desired scandium-based material, such as scandia-stabilized zirconia (ScSZ) electrolytes for solid oxide fuel cells (SOFCs). guidechem.comsamaterials.com

Table 2: Examples of Materials Synthesized Using Scandium(III) Nitrate Hydrate as a Precursor

| Synthesis Method | Precursor(s) | Material Produced | Application |

| Hydrothermal | Scandium(III) nitrate hydrate, Ammonium tungstate | Sc₂W₃O₁₂ | Negative Thermal Expansion (NTE) materials zegmetal.comguidechem.com |

| Sol-Gel | Scandium(III) nitrate, Ammonium metatungstate, Citric acid | Scandium Tungsten compound | Catalyst and other applications guidechem.com |

| Sol-Gel | Scandium precursor (e.g., nitrate) | Scandium Oxide (Sc₂O₃) nanoparticles | Optical coatings, thin films rsc.org |

| Electrostatic Spray Deposition | Scandium(III) nitrate hydrate | Scandia-Stabilized Zirconia (ScSZ) | Solid Oxide Fuel Cells (SOFCs) sigmaaldrich.comsamaterials.com |

Purification and Purity Assessment Techniques for Research Applications

The purity of Scandium(III) nitrate hydrate is paramount for its use in high-technology and research applications. Achieving high purity often requires multiple refining steps, and its verification relies on sensitive analytical techniques. xingluchemical.com

Purification of scandium compounds often involves hydrometallurgical processes like solvent extraction and ion exchange chromatography. scandium.org Solvent extraction is a widely used industrial method to separate scandium from other elements, particularly other rare earths with similar chemical properties. scandium.orgnih.gov Various organic extractants are employed to selectively extract scandium ions from aqueous solutions, often under controlled pH conditions. nih.gov Multiple cycles of dissolution and crystallization can also be employed to further refine the purity of the final scandium salt. xingluchemical.com

Assessing the purity of the final product requires highly sensitive analytical methods capable of detecting trace impurities. The most common techniques for quantitative analysis and quality control include:

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used method for determining the concentration of various elements in a sample. xingluchemical.comstanfordmaterials.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique used for trace and ultra-trace element analysis, capable of determining isotopic ratios. xingluchemical.com

Atomic Absorption Spectrometry (AAS): A quantitative analysis method suitable for detecting trace concentrations of specific elements like scandium. xingluchemical.com

Commercial high-purity Scandium(III) nitrate hydrate is often sold with purities of 99.9% to 99.999% (metals basis), with detailed certificates of analysis listing the concentrations of specific metallic and non-metallic impurities in parts per million (ppm). stanfordmaterials.comthermofisher.com

Table 3: Common Analytical Techniques for Purity Assessment of Scandium Compounds

| Technique | Abbreviation | Purpose |

| Atomic Absorption Spectrometry | AAS | Quantitative analysis of trace concentrations of scandium. xingluchemical.com |

| Inductively Coupled Plasma Optical Emission Spectrometry | ICP-OES | Multi-elemental analysis for determining sample composition and purity. xingluchemical.comstanfordmaterials.com |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | High-sensitivity trace and ultra-trace element analysis. xingluchemical.com |

| Glow Discharge Mass Spectrometry | GDMS | Purity analysis, particularly for solid samples like scandium metal. stanfordmaterials.com |

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies of Hydrated Forms

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For scandium(III) nitrate (B79036) and its hydrated variants, this technique has provided invaluable insights into coordination environments and intermolecular forces. Studies on various hydrated scandium salts have established that the Sc(III) ion can adopt coordination numbers of six, seven, or eight, depending on the surrounding ligands, which include water molecules and nitrate anions. mdpi.com

The coordination geometry of the scandium(III) ion in its hydrated nitrate salts is highly dependent on the number of coordinated water molecules and nitrate ions. The relatively small ionic radius of Sc³⁺ allows for variable coordination numbers, typically ranging from six to eight. mdpi.comnih.gov

Six-coordinate scandium is found in complexes like [Sc(H₂O)₆]³⁺, which exhibits a regular octahedral geometry with mean Sc-O bond distances of approximately 2.09 Å. mdpi.com

Seven-coordinate scandium can adopt geometries such as a monocapped octahedron or a pentagonal bipyramid, with an average Sc-O bond distance of 2.16 Å. mdpi.com In some hydrolyzed species, seven-coordinate scandium centers are also observed. nih.govmdpi.com

Eight-coordinate scandium is common and has been observed in the solid-state structure of Sc(NO₃)₃·5H₂O, which contains [Sc(H₂O)₄(NO₃)₂]⁺ ions. mdpi.com In this configuration, the nitrate ions act as bidentate ligands. The geometry for an eight-coordinate hydrated scandium ion is often a distorted bicapped trigonal prism. mdpi.comresearchgate.net

The Sc-O bond distances vary predictably with the coordination number, as summarized in the table below.

| Coordination Number | Geometry | Mean Sc-O Bond Distance (Å) |

| 6 | Octahedral | 2.09 mdpi.com |

| 7 | Monocapped Octahedron / Pentagonal Bipyramid | 2.16 mdpi.com |

| 8 | Dicapped Trigonal Prism / Dodecahedron | 2.24 mdpi.com |

In a specific dimeric complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], the scandium centers are eight-coordinate, bound to two bidentate nitrate groups, a bipyridyl ligand, and two bridging hydroxyl groups. nih.govmdpi.comescholarship.org The average Sc-O(NO₃) bond length in this complex is 2.283 Å. mdpi.comescholarship.org

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of hydrated scandium nitrates. Water molecules, both coordinated and uncoordinated (lattice water), and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of nitrate anions and water molecules serve as acceptors.

In the hydroxy-bridged dimeric complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], adjacent molecules are linked by hydrogen bonds. The bridging hydroxy group acts as the donor, and a nitrate oxygen from a neighboring molecule acts as the acceptor. mdpi.com This interaction creates a 12-membered ring structure in the supramolecular assembly. mdpi.com

| Hydrogen Bond Interaction in [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] |

| Donor-H···Acceptor |

| H···A Distance (Å) |

| D···A Distance (Å) |

| **D-H···A Angle (°) ** |

Studies on other hydrated scandium ions reveal the presence of a distinct second hydration sphere, where additional water molecules are hydrogen-bonded to the primary coordination shell. researchgate.net For the hydrated scandium(III) ion, this second sphere contains approximately 12 water molecules at a mean distance of 4.27 Å from the scandium ion. researchgate.net

Polymorphism and Phase Transitions in Scandium(III) Nitrate Hydrates

Scandium(III) nitrate is known to exist in several stable hydrated forms, with the number of water molecules influencing the crystal structure. wikipedia.org The trihydrate (Sc(NO₃)₃·3H₂O) and tetrahydrate (Sc(NO₃)₃·4H₂O) have been identified as existing in the monoclinic crystal system. wikipedia.org

The water content directly impacts the thermal stability and can lead to phase transitions upon heating. For instance, the tetrahydrate is stable up to around 50 °C, at which point it transforms into the dihydrate. wikipedia.org Further heating leads to the formation of basic scandium nitrates, such as Sc₄O₃(NO₃)₃·6.5H₂O at 60 °C and Sc₄O₅(NO₃)₃ between 140–220 °C, indicating a structural collapse and rearrangement driven by the loss of water and nitrate groups. wikipedia.org While not a nitrate, a related hydrated scandium compound, Sc(H₂O)₈.₀₃, exhibits a temperature-dependent phase transition from a high-symmetry to a low-symmetry phase between 150 K and 100 K. researchgate.net

Structural Elucidation of Dimeric and Polymeric Scandium(III) Nitrate Complexes

The smaller ionic radius of Sc³⁺ promotes the formation of bridged dimeric and polymeric structures, particularly under conditions of hydrolysis. A well-characterized example is the di-hydroxy bridged dimeric complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], formed from the reaction of hydrated scandium nitrate with 2,2′-bipyridyl. nih.govmdpi.comnih.gov

In this centrosymmetric dimer, two [(bipy)(NO₃)₂Sc]⁺ units are linked by two bridging hydroxide (B78521) ions, forming a central Sc₂(µ-OH)₂ rhombus. nih.govmdpi.comescholarship.org Each scandium atom is eight-coordinate. nih.govmdpi.comnih.gov The formation of such dimers is a point of contrast with larger lanthanide ions, which tend to form mononuclear complexes under similar conditions. mdpi.comescholarship.orgnih.gov

Other isolated dimeric bis(μ-hydroxy) scandium complexes have been identified, including [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺ and [(NO₃)(H₂O)₃Sc(μ-OH)₂Sc(H₂O)₃(NO₃)]²⁺, which feature seven-coordinate scandium centers. nih.govmdpi.com The higher coordination number in the bipyridyl-containing dimer is attributed to the bidentate nature of the nitrate and bipyridyl ligands. nih.govmdpi.com

Influence of Water Content on Solid-State Structure and Stability

The degree of hydration is a critical factor governing the structure and stability of solid scandium(III) nitrate. The compound exists in various hydrated forms, such as the dihydrate, trihydrate, and tetrahydrate. wikipedia.org The number of water molecules in the coordination sphere directly influences key structural parameters like the Sc-O bond distance. As the number of coordinated water molecules increases, the average Sc-O bond length also increases, reflecting a less compact coordination sphere for higher coordination numbers. mdpi.com

| Hydrated Sc(III) Ion | Coordination Number | Mean Sc-O Bond Distance (Å) |

| [Sc(H₂O)₆]³⁺ | 6 | 2.09 mdpi.com |

| [Sc(H₂O)₇]³⁺ | 7 | 2.16 mdpi.com |

| [Sc(H₂O)₈]³⁺ | 8 | 2.24 mdpi.com |

The thermal stability of the solid is also a direct consequence of its water content. The hydrated forms lose water at relatively low temperatures. The tetrahydrate, for example, dehydrates to the dihydrate at 50°C, demonstrating the lability of the water molecules and the sensitivity of the crystal structure to thermal changes. wikipedia.org This dehydration process ultimately leads to the formation of scandium oxynitrates and finally scandium oxide upon strong heating. wikipedia.orgamericanelements.comfuncmater.com

Aqueous Solution Chemistry and Hydration Dynamics

Speciation of Scandium(III) Ion in Aqueous Media

In aqueous solutions, the scandium(III) ion (Sc³⁺) exhibits complex speciation that is highly dependent on factors such as pH and the presence of coordinating anions. In strongly acidic solutions, mononuclear species are predominant. mdpi.com However, as the acidity decreases, hydrolysis becomes a significant process, leading to the formation of various hydroxo-complexes. mdpi.com

The nitrate (B79036) ion (NO₃⁻) can also participate in the coordination sphere of the scandium(III) ion. In the solid state, scandium(III) nitrate pentahydrate, Sc(NO₃)₃·5H₂O, contains [Sc(H₂O)₄(NO₃)₂]⁺ ions where the nitrate groups act as bidentate ligands, resulting in an eight-coordinate scandium center. mdpi.com In aqueous solutions of scandium nitrate, evidence suggests the presence of dimeric species, indicating that nitrate coordination and hydrolysis are competing processes. mdpi.com

Characterization of Primary and Secondary Hydration Spheres

The hydration of the scandium(III) ion in aqueous solution has been a subject of detailed structural studies. In strongly acidic conditions, the hydrated scandium(III) ion is primarily eight-coordinated. nih.gov This coordination geometry is described as a distorted bicapped trigonal prism. nih.govmdpi.com

Experimental data from X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) have provided precise measurements of the hydration spheres. nih.govresearchgate.net

| Hydration Sphere | Number of Water Molecules | Mean Sc-O Bond Distance (Å) | Coordination Geometry |

| Primary (Prism) | 6 | 2.17(1) | Trigonal Prism |

| Primary (Capping) | 1 | 2.32(4) | Capping Position |

| Primary (Capping) | 1 (possible) | ~2.5 | Capping Position |

| Secondary | ~12 | 4.27(3) | - |

The primary hydration sphere consists of six strongly bound water molecules in a trigonal prismatic arrangement with a mean Sc-O bond distance of 2.17(1) Å. nih.gov Additionally, there is one capping water molecule at a distance of 2.32(4) Å, and potentially another at approximately 2.5 Å. nih.gov This arrangement is consistent with the structure observed in the crystalline compound Sc(H₂O)₈₃. nih.gov

Beyond the primary sphere, a well-defined second hydration sphere has been identified, containing approximately 12 water molecules at a mean distance of 4.27(3) Å from the scandium ion. nih.govresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) simulations have proposed a monocapped trigonal prismatic structure with seven water molecules in the first hydration shell, showing good agreement with experimental data. rsc.org

Hydrolysis Behavior and Formation of Oligomeric Hydroxo-Complexes

The scandium(III) ion is susceptible to hydrolysis, particularly in less acidic aqueous solutions. mdpi.commdpi.com This process involves the deprotonation of coordinated water molecules to form hydroxo- and oxo-hydroxo species.

Dimeric Hydroxo-Bridged Species Formation

A prominent feature of scandium(III) hydrolysis is the formation of dimeric, di-hydroxy bridged complexes. mdpi.com In the absence of strongly coordinating counter-ions, the predominant hydrolyzed species is [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺. mdpi.com In less acidic, concentrated scandium(III) aqueous solutions, the dimeric species [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ becomes the main form. nih.govresearchgate.net In this complex, each scandium ion is seven-coordinated, with a double hydroxo bridge and five terminal water molecules, and a mean Sc-O bond distance of 2.145 Å. nih.govresearchgate.net

The formation of such dimeric structures is not uncommon for scandium and has been observed with various counter-ions and ligands. mdpi.comresearchgate.net For instance, at a pH of 3, scandium nitrate is known to hydrolyze to the dimeric cation [(NO₃)(H₂O)₃Sc(μ-OH)₂Sc(H₂O)₃(NO₃)]²⁺. mdpi.com The synthesis of [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] from hydrated scandium nitrate further supports the prevalence of dimeric species in solution. mdpi.comnih.gov

Polymeric Hydroxo-Nitrate Species

Under conditions that favor further condensation, such as an increase in pH, polymeric hydroxo-nitrate species can form. The synthesis of Sc₂(μ-OH)₂(H₂O)₆(NO₃)₂₂ from an aqueous scandium nitrate solution demonstrates the formation of a distinct hydroxo-bridged scandium dimer that can be a building block for larger polymeric structures. researchgate.net While detailed characterization of extensive polymeric hydroxo-nitrate networks in solution is complex, the isolation of such crystalline compounds provides insight into the potential structures that can exist.

Ligand Exchange Kinetics and Thermodynamics in Solution

The exchange of ligands in the coordination sphere of scandium(III) is a crucial aspect of its solution chemistry. Studies on the ligand exchange of tris(acetylacetonato)scandium(III) have shown that the reaction proceeds through a first-order process with respect to the complex concentration. datapdf.comacs.org

Scandium(III) has been shown to be an efficient catalyst for transimination reactions, with rate accelerations of up to 6 x 10⁵. acs.org The catalytic activity is influenced by the solvent, with lower dielectric constant solvents favoring the reaction. acs.org The exchange rates also show a linear relationship with a decrease in the ionic radius of the catalyst, making scandium(III) a highly effective catalyst among lanthanide ions. acs.org

Kinetic studies of the complexation reaction of scandium(III) with Arsenazo III revealed that the reaction is first-order with respect to both scandium(III) and the ligand, and inverse first-order with respect to the hydrogen ion concentration. jst.go.jp The rate-determining step is the formation of the 1:1 complex. jst.go.jp

| Reaction | Rate Constant (k) | Activation Energy (Ea) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Sc(III) + Arsenazo III | 2.21×10⁴ dm³·mol⁻¹·s⁻¹ (at 25°C, μ=0.5) | 48.5 kJ·mol⁻¹ | 46.0 kJ·mol⁻¹ | -7.28 J·K⁻¹·mol⁻¹ |

From these data, the water-exchange rate constant for the scandium(III) ion was estimated to be 2×10² s⁻¹, assuming an Eigen mechanism for the complexation reaction. jst.go.jp

Solvent Effects on Scandium(III) Coordination in Non-Aqueous Systems

The coordination environment of scandium(III) is significantly influenced by the solvent system. In the presence of organic solvents, the composition, coordination number, and structure of scandium(III) complexes can be altered. researchgate.net

Studies using ⁴⁵Sc NMR spectroscopy in Sc³⁺-Cl⁻-H₂O-Solvent systems (where the solvent is tetrahydrofuran, acetonitrile, etc.) have shown that the concentration of the organic solvent is a critical factor in determining the coordination of chloride ions. researchgate.net The reaction of hydrated scandium nitrate with 2,2'-bipyridyl in ethanol (B145695) or nitromethane (B149229) leads to the formation of a dimeric, di-hydroxy bridged scandium complex, highlighting the role of the solvent in promoting hydrolysis and dimerization. mdpi.comnih.gov

In coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), enhanced stability of scandium clusters has been observed, which is beneficial for solution-processing methods for thin film deposition. researchgate.net The use of different solvents can lead to the isolation of various solvated species, and there is evidence for mixed coordination in non-aqueous solutions. researchgate.net For instance, scandium(III) catalysis of transimination reactions is more pronounced in solvents with low dielectric constants. acs.org

Coordination Chemistry and Complexation Behavior

Synthesis and Structural Characterization of Novel Coordination Compounds

The reaction of Scandium(III) nitrate (B79036) hydrate (B1144303) with various donor ligands provides access to a wide array of mononuclear and polynuclear complexes. The specific outcomes of these syntheses are highly dependent on the nature of the ligand donor atoms.

Nitrogen-donor ligands are fundamental in the coordination chemistry of scandium. The reaction of hydrated scandium nitrate with N-donor ligands like 2,2'-bipyridyl (bipy), 1,10-phenanthroline (B135089) (phen), and 2,2':6',2''-terpyridine (terpy) has been investigated, revealing notable structural differences compared to analogous lanthanide complexes. soton.ac.uknih.gov

With 2,2'-bipyridyl , the reaction of Sc(NO₃)₃·5H₂O in hot ethanol (B145695) or nitromethane (B149229) does not yield the expected simple mononuclear complex. Instead, it results in the formation of an unusual dinuclear, di-hydroxy-bridged scandium complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. soton.ac.uknih.gov This outcome highlights the propensity of the scandium aqua ion to undergo hydrolysis. researchgate.net In this dimeric structure, each scandium center is eight-coordinate, bonded to the two nitrogen atoms of a bipyridyl ligand, two oxygen atoms from two bidentate nitrate groups, and two oxygen atoms from the bridging hydroxyl groups. soton.ac.ukosti.gov The coordination geometry is best described as a distorted triangulated dodecahedron. soton.ac.ukmdpi.com This contrasts with the ten-coordinate mononuclear complexes, [Ln(bipy)₂(NO₃)₃], typically formed by lanthanides. soton.ac.uk

With 1,10-phenanthroline , a similar tendency to form bridged dimers is observed. The reaction with scandium nitrate in methanol (B129727) produces an eight-coordinate dimeric complex with two methoxy (B1213986) bridges, [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)]. researchgate.netnih.govmdpi.com However, reports also suggest that the mononuclear complex [Sc(phen)₂(NO₃)₃] can be formed, analogous to those of the lanthanides. soton.ac.uknih.gov

The tridentate ligand 2,2':6',2''-terpyridine reacts with scandium nitrate to form the mononuclear complex [Sc(terpy)(NO₃)₃]. soton.ac.uknih.gov This formulation is very similar to the complexes obtained with the smallest, heaviest lanthanides, such as lutetium. soton.ac.uk

Carbamide (urea) also serves as an effective ligand for scandium(III). Scandium nitrate forms coordination compounds with carbamide, which can act as precursors for the synthesis of nanosized scandium oxide. wikimedia.org While detailed structures of the nitrate complexes are not as readily available, related complexes such as the trigonal [Sc(Ur)₆]I₃ have been characterized, demonstrating scandium's ability to coordinate with six urea (B33335) molecules. acs.org

| Compound Formula | Coordination Number | Geometry | Key Bond Lengths (Å) | Source(s) |

|---|---|---|---|---|

| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | 8 | Distorted triangulated dodecahedron | Sc-O(bridge): 2.0413-2.0974 Sc-O(NO₃): 2.2558-2.3115 Sc-N: 2.3261-2.3744 | soton.ac.ukosti.gov |

| [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)] | 8 | Not specified | Sc-O(bridge): ~2.077 Sc-O(NO₃): ~2.287 | mdpi.com |

| [Sc(terpy)(NO₃)₃] | 9 (Implied) | Not specified | Not specified | soton.ac.uknih.gov |

Oxygen-donor ligands, including phosphine (B1218219) oxides, sulfoxides, and carboxylates, readily form stable complexes with Scandium(III) nitrate.

Phosphine oxides , such as triphenylphosphine (B44618) oxide (TPPO), have been shown to form well-defined complexes. The reaction of scandium nitrate with TPPO can yield compounds like the eight-coordinate [Sc(NO₃)₃(Ph₃PO)₂]. soton.ac.uk In this complex, the scandium ion is coordinated by three bidentate nitrate groups and two TPPO molecules. Using a related ligand, diphenylmethylphosphine oxide (Ph₂MePO), a different complex, [Sc(Ph₂MePO)₄(NO₃)₂]NO₃, is formed. soton.ac.uk Here, the scandium center is also eight-coordinate, but the sphere consists of four O-donor ligands from the phosphine oxides and two bidentate nitrate groups, with one nitrate anion acting as a counter-ion. soton.ac.uk

Sulfoxides like dimethyl sulfoxide (B87167) (DMSO) are also effective coordinating solvents and ligands. While discrete nitrate complexes are less commonly isolated, studies show that scandium complexes can be readily solvated by DMSO. For instance, a dinuclear scandium complex with a salophen ligand was observed to break apart in DMSO solution to form a monomeric species, indicating strong coordination of the DMSO molecules to the scandium center. iucr.org The existence of the hexakis(dimethyl sulfoxide)scandium(III) ion, [Sc(DMSO)₆]³⁺, is well-established. osti.gov

Carboxylate ligands, which are hard O-donors, have a high affinity for the hard Sc³⁺ ion. The reaction of scandium nitrate with N-α-naphthyl oxamic acid, a bidentate O,O-donor, yields a neutral 1:3 complex. asianpubs.org Mixed-ligand carboxylate complexes are also known, such as the seven-coordinate, di-µ-hydroxy bridged picolinate (B1231196) complex, [(H₂O)(NC₅H₄CO₂)₂Sc(µ-OH)₂Sc(O₂CC₅H₄N)₂(H₂O)]. rsc.org

Scandium(III) nitrate is a versatile precursor for a variety of mixed-ligand complexes, where the coordination sphere of the metal is occupied by different types of donor atoms. These systems often exhibit unique structural features.

A prominent example is the dinuclear complex formed with the Schiff base ligand H₂salophen, which results in the compound [Sc(NO₃)₂(μ-salophen)Sc(salophen)(EtOH)]. iucr.org In this intricate structure, one scandium atom is coordinated by a tetradentate salophen ligand (N₂O₂ donors), a bidentate nitrate, and a bridging oxygen from the second salophen ligand. The second scandium atom is coordinated by two bidentate nitrates, a bridging oxygen from the first salophen, an oxygen from the co-ligand ethanol, and the N,N' donors of the second salophen ligand. This results in a complex where one salophen acts as a bridging ligand via its oxygen atoms while the other is attached to only one metal center. iucr.org

The previously mentioned hydroxo- and methoxo-bridged dimers with bipyridyl and phenanthroline, [(L)(NO₃)₂Sc(µ-OR)₂Sc(NO₃)₂(L)] (where L = bipy, R = H; or L = phen, R = CH₃), are also prime examples of mixed-ligand systems, incorporating N-donor (bipy/phen), O-donor (nitrate), and bridging O-donor (hydroxide/methoxide) ligands simultaneously. soton.ac.ukmdpi.com

Chelation Effects and Macrocyclic Ligand Interactions

The interaction of Scandium(III) nitrate with multidentate chelating and macrocyclic ligands leads to the formation of highly stable complexes, driven by the thermodynamic advantages of the chelate effect.

Macrocyclic crown ethers (CE) react with Sc(NO₃)₃·5H₂O to form a range of complexes whose structures depend on the size of the macrocycle. soton.ac.uk For instance, with researchgate.net-crown-4, second-sphere coordination is observed, where the crown ether molecules are not directly bonded to the metal but are associated with the primary coordination complex through hydrogen bonding. This results in compounds like [Sc(H₂O)₂(NO₃)₃]·( researchgate.net-crown-4)₂. soton.ac.uk In other cases, hydrolysis of the scandium nitrate hydrate in the presence of crown ethers leads to the formation of complex bridged species, such as the dimeric Sc₂(NO₃)₂(H₂O)₆(OH)₂₂· researchgate.net-crown-4. soton.ac.uk

The interaction with potent macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) leads to exceptionally stable complexes. The [Sc(DOTA)]⁻ complex is characterized by a very high stability constant (log KScL = 30.79). researchgate.netacs.org The scandium ion is typically eight-coordinate, bound by the four nitrogen atoms of the cyclen ring and the four oxygen atoms from the carboxylate arms. researchgate.netacs.org The complexation with DOTA is rapid and forms a stable species even at low pH. researchgate.net Similarly, the acyclic chelator diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA) also forms a highly stable complex, [Sc(DTPA)]²⁻, with a log KScL of 27.43. researchgate.net

Influence of Anions and Ionic Strength on Coordination Environment

The propensity of hydrated scandium nitrate to form hydroxo-bridged dimers in various solvents is a direct consequence of the high charge density of Sc³⁺, which polarizes coordinated water molecules and facilitates hydrolysis. researchgate.netsoton.ac.uk This tendency can be influenced by the pH and ionic strength of the medium. The formation of these dimeric species, such as [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], demonstrates that under certain conditions, hydrolysis competes effectively with simple ligand substitution, fundamentally altering the coordination product. soton.ac.uk The choice of counter-anion can also be critical; for example, using scandium triflate, a salt with a weakly coordinating anion, often leads to different coordination products compared to using scandium nitrate. researchgate.net

Stereochemical Aspects of Scandium(III) Complexes

The stereochemistry, or the three-dimensional arrangement of ligands around the scandium ion, is a key feature of its coordination chemistry. Due to the lack of ligand field stabilization energy, the geometries of Sc(III) complexes are primarily determined by minimizing steric repulsion between ligands.

Scandium(III) complexes exhibit a variety of high coordination numbers, each with distinct stereochemical possibilities. For example:

Eight-coordination: This is common for scandium. The observed geometry for [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] is a distorted triangulated dodecahedron . soton.ac.ukmdpi.com The solid-state structure of the [Sc(DTPA)]²⁻ anion shows a distorted square antiprism geometry. researchgate.net The [Sc(DOTA)]⁻ complex adopts a twisted square-antiprismatic arrangement. researchgate.net

Nine-coordination: The complex [Sc(terpy)(NO₃)₃] is presumed to be nine-coordinate, with the three nitrogen atoms of terpyridine and six oxygen atoms from three bidentate nitrate groups, likely adopting a tricapped trigonal prism or a related geometry, similar to its lanthanide analogues. soton.ac.uknih.gov

In complexes with multiple monodentate ligands, such as octahedral complexes with four of one ligand and two of another (MA₄B₂ type), facial (fac) and meridional (mer) isomers are possible. This type of isomerism can be anticipated in complexes like [Sc(Ph₂MePO)₄(NO₃)₂]NO₃, where the four phosphine oxide ligands and two coordinated nitrate groups can adopt different spatial arrangements.

Reactivity and Mechanistic Investigations

Catalytic Pathways in Organic Transformations

The trivalent scandium ion (Sc³⁺) is characterized by its small ionic radius and high charge density, making it a potent Lewis acid. This property is central to its catalytic activity, enabling it to activate a wide range of organic substrates for subsequent transformations.

As a strong Lewis acid, the scandium(III) ion effectively catalyzes several types of carbon-carbon bond-forming reactions. mdpi.com Scandium-based catalysts, including those derived from scandium nitrate (B79036), have demonstrated exceptional performance in reactions such as Friedel-Crafts type Michael additions and intermolecular carbonyl-ene reactions. rsc.orgresearchgate.net The catalytic cycle typically involves the coordination of the scandium ion to a Lewis basic site on one of the reactants, such as the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alkene or an electron-rich aromatic system. This activation facilitates the formation of a new carbon-carbon bond, which is a fundamental step in synthetic organic chemistry.

| Reaction Type | Role of Scandium(III) Catalyst | Example Substrates |

| Friedel-Crafts Michael Addition | Activates electron-deficient alkenes for attack by electron-rich heterocycles. | Indoles, electron-deficient alkenes |

| Carbonyl-Ene Reaction | Activates electron-poor aldehydes for reaction with nucleophilic alkenes. | Aldehydes, alkenes |

| Polymerization | Facilitates the formation of polymer chains. | Various monomers |

| Esterification | Catalyzes the reaction between carboxylic acids and alcohols. | Carboxylic acids, alcohols |

Scandium(III) nitrate has proven to be an effective catalyst for important rearrangement and isomerization reactions. wikipedia.org Notably, it facilitates the Beckmann rearrangement, a process that converts ketoximes into amides. wikipedia.org In this transformation, the scandium catalyst likely coordinates to the oxygen atom of the oxime, promoting the rearrangement of the alkyl or aryl group anti-periplanar to the hydroxyl group.

Furthermore, scandium(III) nitrate catalyzes the isomerization of allylic alcohols to aldehydes. wikipedia.org This reaction proceeds through the coordination of the scandium ion to the alcohol's hydroxyl group, facilitating a 1,3-hydride shift to yield the corresponding aldehyde. The efficiency of these reactions highlights the ability of the scandium center to orchestrate complex molecular reorganizations.

The catalytic efficacy of scandium(III) nitrate can be enhanced through various modification strategies. The addition of a co-catalyst can significantly improve reaction rates and yields. wikipedia.org For instance, in certain nitration reactions, scandium(III) trifluoromethanesulfonate, a related scandium Lewis acid, is used in conjunction with an inorganic nitrate and acetic anhydride, where the complete system acts as the effective nitrating agent. nih.gov Such systems demonstrate that the Lewis acidic scandium center can activate other reagents to generate a more potent catalytic species. Modifying the coordination sphere of the scandium ion with specific ligands can also tune its catalytic activity, altering its steric and electronic properties to achieve higher selectivity in complex organic transformations.

Precursor Chemistry for Advanced Inorganic Materials Synthesis

Scandium(III) nitrate hydrate (B1144303) is a crucial precursor for the synthesis of a variety of advanced inorganic materials, owing to its high solubility and controlled decomposition behavior. scandium.org It is frequently used in the production of optical coatings, electronic ceramics, and laser industry components. wikipedia.orgfuncmater.comthermofisher.com

The thermal decomposition of scandium(III) nitrate hydrate is a multi-step process that ultimately yields scandium(III) oxide (Sc₂O₃), a highly stable refractory material. The specific decomposition pathway depends on the degree of hydration. For scandium(III) nitrate tetrahydrate, heating to 50°C causes it to lose water to form the dihydrate. wikipedia.org Further heating to 60°C leads to the formation of an intermediate oxynitrate with the formula Sc₄O₃(NO₃)₃·6.5H₂O, which then converts to Sc₄O₅(NO₃)₃ between 140–220°C. wikipedia.org

A more detailed study on the hexahydrate form reveals a complex condensation and decomposition process. researchgate.net The process begins with the condensation of four monomer units, followed by the gradual loss of water and nitric acid to form intermediate oxynitrates before finally yielding scandium oxide at higher temperatures. researchgate.net

| Temperature Range (°C) | Hydrate Form | Event | Resulting Compound |

| 50 | Tetrahydrate | Dehydration | Sc(NO₃)₃·2H₂O |

| 60 | Tetrahydrate | Further decomposition | Sc₄O₃(NO₃)₃·6.5H₂O |

| 140 - 220 | Tetrahydrate | Further decomposition | Sc₄O₅(NO₃)₃ |

| 37 - 188 | Hexahydrate | Condensation and loss of H₂O/HNO₃ | Sc₄O₄(NO₃)₄·2H₂O → Sc₄O₅(NO₃)₂ |

| > 470 | Hexahydrate | Final decomposition | Sc₂O₃ |

Data synthesized from multiple decomposition studies. wikipedia.orgresearchgate.net

Scandium(III) nitrate hydrate serves as a preferred water-soluble scandium source for producing nanomaterials and thin films. It is used as a precursor to fabricate dense and crack-free scandium-stabilized zirconia (ScSZ) thin films via techniques like electrostatic spray deposition. sigmaaldrich.com These films are important components in solid oxide fuel cells. The compound is also used to prepare scandium-incorporated indium oxide semiconductors, which can function as electron transport layers in advanced electronic devices such as light-emitting field-effect transistors (LEFETs). sigmaaldrich.com

In the synthesis of nanoparticles, scandium(III) nitrate can be used in sol-gel or precipitation methods. researchgate.net In these processes, a solution of the nitrate is hydrolyzed, often in the presence of a base, to precipitate a scandium hydroxide (B78521) or oxyhydroxide precursor. This precursor is then isolated, dried, and calcined at elevated temperatures to produce high-purity scandium oxide nanoparticles with controlled size and morphology. researchgate.netresearchgate.net

Formation of Scandium-Stabilized Electrolytes and Ceramics

Scandium(III) nitrate hydrate is a widely used precursor for synthesizing scandium-stabilized zirconia (ScSZ), a ceramic material with exceptional ionic conductivity, making it a prime candidate for electrolytes in solid oxide fuel cells (SOFCs). scandium.orgfuelcellmaterials.comhnosc.com The addition of scandia (Sc₂O₃) to the zirconia (ZrO₂) crystal lattice stabilizes its cubic phase at lower temperatures and creates oxygen vacancies, which are essential for oxygen ion transport. researchgate.netnih.govmdpi.com The ionic conductivity of ScSZ is significantly higher than that of more common yttria-stabilized zirconia (YSZ), often by a factor of 3 to 4. fuelcellmaterials.comresearchgate.net

The synthesis process typically involves dissolving scandium(III) nitrate hydrate and a zirconium salt (like zirconyl nitrate) in a solvent, followed by a combustion or calcination process to form the oxide. researchgate.net Methods like the glycine-nitrate process (GNP) and electrostatic spray deposition utilize scandium(III) nitrate hydrate to produce dense and crack-free ScSZ thin films or nanocrystalline powders. researchgate.netresearchgate.netsigmaaldrich.com

The properties of the resulting ScSZ material are highly dependent on the synthesis conditions and the concentration of the scandia dopant. Research indicates that a scandia concentration of approximately 10-11 mol% (designated as 10ScSZ or 11ScSZ) yields the highest ionic conductivity. mdpi.commdpi.com The thermal treatment post-synthesis is also critical; for instance, sintering at high temperatures (e.g., 1200°C to 1600°C) is necessary to achieve high density and the desired crystal structure, which in turn maximizes ionic conductivity. researchgate.netmdpi.com

Table 1: Properties of Scandia-Stabilized Zirconia (ScSZ) Synthesized from Scandium(III) Nitrate Precursors

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers Assembly

Scandium(III) nitrate hydrate serves as a critical source of Sc³⁺ ions for the solvothermal synthesis of scandium-based Metal-Organic Frameworks (MOFs) and coordination polymers. acs.orgrsc.org Sc-MOFs are noted for their robustness and potential applications in gas storage and catalysis. rsc.orgacs.org The scandium ion, typically coordinated by oxygen or nitrogen atoms from organic linkers, forms structural building units (SBUs). A common SBU involves chains of corner-sharing [ScO₆] octahedra. acs.org

The reaction involves dissolving scandium(III) nitrate hydrate and a specific organic linker, such as a tetracarboxylic acid, in a solvent like N,N-dimethylformamide (DMF), and heating the mixture. acs.org The choice of the organic linker molecule is crucial as it dictates the topology, porosity, and ultimate properties of the resulting framework. acs.org For instance, linkers of varying sizes can expand the framework, creating accessible channels and permanent porosity. acs.org

Some Sc-MOFs exhibit high thermal stability, withstanding temperatures up to 500°C. acs.org The porosity of these materials makes them suitable for gas adsorption, with reported BET surface areas reaching up to 1350 m²/g. acs.org In some structures, the nitrate ion from the precursor can be incorporated directly into the final MOF framework, modifying its properties, such as enhancing the selectivity for gas separation. cjsc.ac.cn

Table 2: Examples of Sc-MOFs Synthesized Using Scandium(III) Nitrate Hydrate

Reactivity with Other Inorganic Salts and Compounds

Scandium(III) nitrate hydrate exhibits characteristic reactivity with various inorganic compounds, primarily driven by the properties of the Sc³⁺ ion and the nitrate anion.

Reaction with Bases: In aqueous solutions, scandium(III) nitrate hydrate reacts with bases like alkali hydroxides or ammonia to precipitate scandium(III) hydroxide, Sc(OH)₃. scandium.orgpilgaardelements.com This reaction is a common route to synthesize scandium hydroxide, which can then be calcined to produce pure scandium oxide. wikipedia.org The hydrated Sc³⁺ ion is prone to hydrolysis, even in mildly acidic solutions, forming dimeric species such as [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺. mdpi.comnih.gov

Reaction with Phosphate Salts: When an aqueous solution of scandium(III) nitrate is mixed with a solution containing phosphate ions, such as ammonium (B1175870) phosphate, an insoluble precipitate of scandium(III) phosphate (ScPO₄) is formed. This is a typical precipitation reaction driven by the low solubility of many trivalent metal phosphates. quora.com

Thermal Decomposition: Upon heating, scandium(III) nitrate hydrate undergoes a complex thermal decomposition process. It first loses its water of hydration, followed by the decomposition of the nitrate groups to yield scandium oxide (Sc₂O₃) and various nitrogen oxides. scandium.orgresearchgate.net The decomposition can proceed through intermediate oxynitrate species like Sc₄O₅(NO₃)₂. wikipedia.orgresearchgate.net This thermal decomposition is the fundamental reaction used in the synthesis of scandia-based ceramics and catalysts. scandium.org

Reactions with Other Metal Salts: In solution, scandium(III) nitrate can form complex hydroxy-bridged dimeric structures with other ligands present. For example, reaction with 2,2′-bipyridyl can yield a dinuclear complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], highlighting the tendency of scandium to form bridged species. mdpi.comnih.gov When co-precipitated or co-decomposed with other metal nitrates, it can lead to the formation of mixed-metal oxides, a method used to create homogeneously doped materials.

Applications in Advanced Materials Science and Catalysis

Utilization as a Precursor for High-Performance Ceramics and Composites

Scandium(III) nitrate (B79036) hydrate (B1144303) is highly valued as a precursor in the synthesis of scandium-based materials, which are integral to the production of high-performance alloys and ceramics. chemimpex.comchemimpex.comchemimpex.com Its decomposition yields high-purity scandium oxide (Sc₂O₃), a key component for creating materials with exceptional thermal stability and mechanical strength. netascientific.com This makes them suitable for demanding applications in the aerospace and automotive industries. netascientific.comvulcanchem.com

A significant application is in the fabrication of scandia-stabilized zirconia (ScSZ). Scandium(III) nitrate hydrate is used as a precursor to create dense, crack-free ScSZ thin films through methods like the electrostatic spray deposition technique. sigmaaldrich.comsigmaaldrich.com ScSZ is a superior ceramic material known for its high ionic conductivity, making it a crucial component for solid-state electrolytes. netascientific.comchemimpex.com

The role of Scandium(III) nitrate hydrate as a precursor extends to various advanced composites where the inclusion of scandium enhances material properties. netascientific.com

Table 1: Applications of Scandium(III) Nitrate Hydrate as a Precursor in Ceramics

| Ceramic Material | Precursor Role of Scandium(III) Nitrate Hydrate | Key Properties of Final Material | Application Area |

|---|---|---|---|

| Scandia-Stabilized Zirconia (ScSZ) | Source of scandium for doping zirconia. sigmaaldrich.comsigmaaldrich.com | High ionic conductivity, thermal stability. netascientific.com | Solid Oxide Fuel Cells (SOFCs), thermal barrier coatings. scandium.orgsamaterials.com |

| High-Performance Scandium Alloys | Essential ingredient for creating Sc-containing alloys. chemimpex.com | Lightweight, high-strength. scandium.org | Aerospace components, high-performance sports equipment. scandium.org |

| Advanced Scandium-based Ceramics | Decomposes to form high-purity scandium oxide. netascientific.com | High thermal stability, mechanical strength. netascientific.com | Aerospace, automotive industries. netascientific.comvulcanchem.com |

Integration into Luminescent and Optical Materials Development

In the field of optics and photonics, Scandium(III) nitrate hydrate is instrumental in the development of luminescent and optical materials. chemimpex.com It is widely employed in the fabrication of phosphors, which are essential for advanced display technologies. chemimpex.comnetascientific.comnetascientific.com The unique electronic structure of the scandium ion allows it to serve as a host or dopant in various materials, influencing their light-emitting properties. Research has specifically investigated its potential in luminescent materials due to its ability to facilitate strong emission in the blue region of the spectrum. wikipedia.org

Furthermore, the compound is used in the creation of specialized optical coatings and materials for the laser industry. fishersci.noscandium.orgmsesupplies.comchemazone.in Its incorporation into these materials can enhance their performance and durability.

Table 2: Research Findings on Scandium(III) Nitrate Hydrate in Optical Materials

| Research Area | Finding | Implication |

|---|---|---|

| Phosphor Development | Used in the fabrication of phosphors for displays. chemimpex.comnetascientific.com | Contributes to advancements in lighting and display technology. chemimpex.com |

| Blue Light Emission | Investigated for its ability to strongly emit in the blue region of the spectrum. wikipedia.org | Potential for creating new blue-emitting luminescent materials. |

| Optical Coatings & Lasers | Applied in optical coatings and the laser industry. scandium.orgsamaterials.commsesupplies.com | Serves as a precursor for materials with specific optical properties. |

Application in Electronic Materials Fabrication and Functionalization

Scandium(III) nitrate hydrate plays a role in the production of advanced electronic components and materials, including electronic ceramics and high-performance semiconductors. chemimpex.comchemimpex.comscandium.orgchemazone.in Its utility often stems from its function as a precursor to scandium oxide or as a dopant to modify the electronic properties of other materials.

A notable application is in the preparation of scandium-incorporated indium oxide semiconductors. sigmaaldrich.com These materials can act as an electron transport layer in advanced electronic devices such as light-emitting field-effect transistors (LEFETs), contributing to improved efficiency and performance. sigmaaldrich.comsigmaaldrich.com The use of scandium compounds helps in the miniaturization and enhancement of electronic devices. chemimpex.com

Role in Advanced Catalytic Systems for Sustainable Chemistry

Scandium compounds, including the nitrate salt, are recognized for their catalytic properties in a range of chemical reactions. scandium.orgsamaterials.com Scandium(III) nitrate hydrate can serve as a catalyst or co-catalyst, enhancing reaction rates and selectivity in various organic transformations. chemimpex.comnetascientific.comnetascientific.comscandium.org It is particularly useful in the synthesis of complex organic molecules, where it can lead to improved yields compared to more traditional catalysts. chemimpex.comnetascientific.com The catalytic activity is attributed to the Lewis acidic nature of the Sc³⁺ ion.

Its application in catalysis is an area of ongoing research, with a focus on developing more efficient and sustainable chemical processes. chemimpex.com

Contribution to Functional Materials for Energy Conversion and Storage

The compound is a significant contributor to materials used in energy technologies. netascientific.com A primary application is its use in producing scandia-stabilized zirconia (ScSZ) electrolytes for solid oxide fuel cells (SOFCs). scandium.orgsamaterials.com SOFCs are highly efficient devices that convert chemical energy directly into electricity, and the high ionic conductivity of ScSZ is critical to their performance. scandium.orgsamaterials.com

In the realm of energy storage, Scandium(III) nitrate hydrate is used as a doping agent in solid-state batteries. chemimpex.comchemimpex.comnetascientific.com Scandium-doped materials are also being studied for their potential as solid-state electrolytes and ionic conductors in other advanced energy storage systems. scandium.orgsamaterials.com These applications highlight the compound's role in improving energy efficiency and performance. chemimpex.comnetascientific.com

Table 3: Scandium(III) Nitrate Hydrate in Energy Technologies

| Technology | Role of Scandium(III) Nitrate Hydrate | Material | Benefit |

|---|---|---|---|

| Solid Oxide Fuel Cells (SOFCs) | Precursor for the electrolyte material. scandium.orgsamaterials.com | Scandia-Stabilized Zirconia (ScSZ) | High ionic conductivity for efficient energy conversion. scandium.org |

| Solid-State Batteries | Used as a doping agent. chemimpex.comchemimpex.comnetascientific.com | Scandium-doped electrolytes/electrodes | Improved energy efficiency and performance. chemimpex.comnetascientific.com |

| Advanced Energy Storage | Precursor for ionic conductors. scandium.orgsamaterials.com | Scandium-doped materials | Potential for use as solid-state electrolytes. scandium.org |

Cutting Edge Spectroscopic Characterization Techniques

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local atomic structure of materials in various states. rsc.org The analysis of the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum provides detailed information about the coordination environment, including coordination numbers, interatomic distances, and local geometry. rsc.orgspectrabase.com

For scandium compounds, the Sc K-edge XANES fine structure reflects the nature of the chemical bonds formed between scandium and its ligands. scispace.comescholarship.org The pre-edge features of the K-edge, though weak due to being dipole-forbidden, and the L-edge spectra (2p → 3d transitions) offer direct insight into the crystal field parameters at the scandium site. rsc.orgscispace.comescholarship.org

In studies of aqueous scandium(III) nitrate (B79036) solutions, XAS and EXAFS have been instrumental in defining the hydration sphere of the Sc³⁺ ion. Research combining these methods has shown that in a 1 M Sc(NO₃)₃ aqueous solution, the Sc³⁺ ion is coordinated by six or seven water molecules and one oxygen atom from a nitrate ion. aip.orgresearchgate.netacs.org The mean Sc-O bond distance for the coordinating water molecules (Sc³⁺-Ow) and the nitrate oxygen (Sc³⁺-ON) was determined to be 2.14 Å. aip.orgresearchgate.netacs.org Other studies on hydrated scandium ions in acidic solutions have reported mean Sc-O bond distances of 2.17(1) Å for six water molecules in a trigonal prismatic arrangement, with one or two additional "capping" water molecules at longer distances of 2.32(4) Å and ~2.5 Å, suggesting an eight-coordinate geometry. researchgate.netraman-spectra.com This geometry is often described as a distorted bicapped trigonal prism. researchgate.netraman-spectra.com

| Parameter | Value | Method | System | Reference |

|---|---|---|---|---|

| Coordination Number (O) | ~7-8 (6-7 H₂O + 1 NO₃⁻) | XAS/LAXS | 1 M Sc(NO₃)₃ (aq) | aip.orgresearchgate.netacs.org |

| Sc-O Bond Distance | 2.14 Å | XAS/LAXS | 1 M Sc(NO₃)₃ (aq) | aip.orgresearchgate.netacs.org |

| Sc-O (prism) Distance | 2.17(1) Å | EXAFS | Acidic Sc³⁺ (aq) | researchgate.netraman-spectra.com |

| Sc-O (cap1) Distance | 2.32(4) Å | EXAFS | Acidic Sc³⁺ (aq) | researchgate.netraman-spectra.com |

| Sc-O (cap2) Distance | ~2.5 Å | EXAFS | Acidic Sc³⁺ (aq) | researchgate.netraman-spectra.com |

Large-Angle X-ray Scattering (LAXS) for Solution Structure Determination

Large-Angle X-ray Scattering (LAXS) is a crucial technique for determining the structure of ions and complexes in solution, providing radial distribution functions that describe interatomic distances. It is often used in conjunction with XAS to build a comprehensive model of the coordination sphere.

LAXS measurements performed on a 1 M scandium(III) nitrate aqueous solution corroborate the findings from XAS. aip.orgresearchgate.netacs.org The analysis confirmed that the Sc³⁺ ion is surrounded by six or seven water molecules and a nitrate oxygen at a distance of 2.14 Å. aip.orgresearchgate.netacs.org Furthermore, LAXS studies have successfully characterized the second hydration sphere of the scandium(III) ion in aqueous solutions. These studies revealed the presence of approximately 12 water molecules in this second shell at a mean Sc···O distance of 4.27(3) Å. researchgate.netraman-spectra.com In less acidic solutions, where hydrolysis occurs, LAXS has helped identify dimeric species such as [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, where the scandium ions are seven-coordinate with a mean Sc-O bond distance of 2.145 Å. researchgate.netraman-spectra.com

Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a "fingerprint" of a molecule based on its vibrational modes. These methods are sensitive to bond strength, symmetry, and the coordination environment of the central metal ion.

Raman spectroscopic studies of aqueous solutions of scandium salts, such as perchlorate (B79767), have been used to characterize the hydrated scandium ion, [Sc(H₂O)₆]³⁺. mdpi.comresearchgate.net These studies identified the key vibrational modes of the ScO₆ core. The totally symmetric stretching mode, ν₁(a₁g), appears as a weak, polarized band around 442 cm⁻¹. mdpi.comresearchgate.net Other depolarized modes, ν₂(e_g) and ν₅(f₂g), have been observed at approximately 410 cm⁻¹ and 295 cm⁻¹, respectively. mdpi.com The corresponding IR-active mode, ν₃(f₁u), is found near 460 cm⁻¹. mdpi.com The presence of these distinct modes supports an octahedral (O_h) symmetry for the [Sc(H₂O)₆]³⁺ aqua ion. mdpi.com A commercial Raman spectral library lists a spectrum for Scandium(III) nitrate hexahydrate, indicating its availability for comparative analysis. acs.org

FTIR spectroscopy has been used to characterize various scandium compounds. In a dimeric scandium nitrate complex supported by bipyridyl ligands, IR absorptions for both the nitrate group and the ligand were observed, although distinguishing between them can be challenging. acs.orgresearchgate.net The spectrum showed strong bands at 1653 cm⁻¹, 1441 cm⁻¹, and a very strong, sharp peak at 1315 cm⁻¹, which are characteristic regions for coordinated nitrate and bipyridyl vibrations. researchgate.net For scandium oxide, FTIR peaks corresponding to Sc-O vibrational modes are typically found below 500 cm⁻¹. ntu.edu.tw

| Mode | Wavenumber (cm⁻¹) | Spectroscopy | Assignment | System | Reference |

|---|---|---|---|---|---|

| ν₁(a₁g) | 442 | Raman (polarized) | Sc-O stretch | [Sc(H₂O)₆]³⁺ (aq) | mdpi.comresearchgate.net |

| ν₂(e_g) | 410 | Raman (depolarized) | ScO₆ mode | [Sc(H₂O)₆]³⁺ (aq) | mdpi.com |

| ν₅(f₂g) | 295 | Raman (depolarized) | ScO₆ mode | [Sc(H₂O)₆]³⁺ (aq) | mdpi.com |

| ν₃(f₁u) | 460 | Infrared | ScO₆ mode | [Sc(H₂O)₆]³⁺ (aq) | mdpi.com |

| - | 1315 (vs) | Infrared | Nitrate/Bipyridyl | [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁴⁵Sc NMR) for Solution Dynamics and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for studying the structure and dynamics of chemical species in solution. Scandium possesses a single stable isotope, ⁴⁵Sc, which is 100% naturally abundant and highly receptive to NMR analysis. samaterials.com However, as a spin 7/2 nucleus, it is quadrupolar, which often results in broad spectral lines, with the linewidth increasing as the electronic symmetry around the nucleus decreases. samaterials.com

The standard reference for ⁴⁵Sc NMR is a 0.06 M solution of scandium(III) nitrate in D₂O, which is assigned a chemical shift of 0 ppm. samaterials.com The chemical shift of ⁴⁵Sc is highly sensitive to its coordination environment, spanning a range of about 350 ppm. samaterials.com This sensitivity allows for the differentiation of various scandium complexes coexisting in solution. For instance, studies of scandium complexes with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) show distinct resonances for different coordinated species, such as [Sc(NOTA)(OOCCH₃)]¹⁻ and the hydrated form [Sc(NOTA)(OOCCH₃)(H₂O)]¹⁻, which appear at 88.8 ppm and 99.8 ppm, respectively. sigmaaldrich.comnsrrc.org.tw The dynamic exchange between such species can also be monitored by observing changes in the spectra with temperature. sigmaaldrich.com Thus, ⁴⁵Sc NMR is invaluable for probing the speciation and solution dynamics of scandium(III) nitrate hydrate (B1144303) and its derivatives. escholarship.org

| Property | Value | Reference |

|---|---|---|

| Spin (I) | 7/2 | samaterials.com |

| Natural Abundance | 100% | samaterials.com |

| Receptivity vs. ¹H | 0.302 | samaterials.com |

| Receptivity vs. ¹³C | 1780 | samaterials.com |

| Reference Compound | 0.06 M Sc(NO₃)₃ in D₂O | samaterials.com |

| Chemical Shift Range | ~350 ppm (-100 to 250) | samaterials.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for spin probes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons. The scandium(III) ion has an electronic configuration of [Ar]3d⁰, meaning it has no valence electrons and thus no unpaired electrons. Consequently, Sc³⁺ is diamagnetic and EPR silent.

However, EPR can still provide indirect information about scandium(III) nitrate hydrate's interactions in solution through the use of spin probes. A spin probe is a stable paramagnetic molecule that is introduced into the system. Changes in the EPR spectrum of the spin probe upon interaction with the Sc³⁺ species can reveal information about the system. For example, studies have shown that the Sc³⁺ ion, acting as a strong Lewis acid, can induce an electron-transfer disproportionation in the stable 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•) in acetonitrile. This interaction is driven by the stabilization of the resulting DPPH⁻ anion by the Sc³⁺ ion and can be monitored by the decay of the DPPH• EPR signal. rsc.org This approach demonstrates how EPR, while not directly observing Sc³⁺, can be applied to study its Lewis acidic behavior and complexation in solution.

Other Advanced Spectroscopic Probes for Interfacial and Surface Studies

Beyond bulk characterization, understanding the surface and interfacial properties of scandium(III) nitrate hydrate is crucial for applications in areas like catalysis and thin-film deposition. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique that provides information on elemental composition and chemical states within the top few nanometers of a material. escholarship.org

XPS studies of various scandium compounds, including Sc(NO₃)₃, have been conducted to investigate chemical bonding effects. scispace.comescholarship.org The binding energies of the core electrons, such as Sc 2p and O 1s, are sensitive to the ionicity of the Sc-O bond. scispace.comescholarship.org For Sc(NO₃)₃, the N 1s peak is expected around 407 eV, but it overlaps with the Sc 2p₁/₂ peak, which appears at approximately 406 eV. scispace.com The Sc 2p₃/₂ peak provides a clearer signal. The binding energies of Sc 2p and O 1s in oxygen-containing scandium compounds tend to decrease as the ionicity of the Sc-O bond increases. scispace.comescholarship.org This makes XPS a valuable tool for characterizing the surface chemistry of scandium nitrate and its interaction with substrates or other materials at an interface. scispace.comescholarship.org Other studies have used XPS to characterize the interfacial properties of scandium-containing thin films like ScN and ScF₃, further establishing its utility for surface analysis of scandium compounds.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the electronic structure and bonding in scandium compounds. DFT calculations have been employed to understand the influence of ligands on the electronic structure of scandium complexes. rsc.org The nature of the bonding between the scandium(III) ion and its surrounding ligands, including nitrate (B79036) ions and water molecules, is primarily ionic but with a degree of covalent character. rsc.org DFT can be used to probe this by analyzing the charge redistribution in the complex. rsc.org

Studies have shown that DFT calculations can accurately predict the geometries of scandium complexes. For instance, in a study of a scandium complex with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) ligand, the calculated structure showed good agreement with experimental data from single-crystal X-ray diffraction. rsc.org The calculated bond distances were similar to those observed experimentally, with only slight deviations in the Sc-N bond lengths. rsc.org

DFT is also used to analyze the contributions to the bonding interactions. For example, natural energy decomposition analysis (NEDA), a method based on DFT, can be used to assess the main contributions to bonding, which in many scandium complexes are determined by the electrical term due to the anionic character of the ligands. acs.org These calculations also reveal covalent contributions through charge transfer interactions from the ligand to the Sc³⁺ ion. acs.org

The coordination environment of the scandium ion is a key area of investigation. In the solid state, Sc(NO₃)₃·5H₂O contains [Sc(H₂O)₄(NO₃)₂]⁺ ions where the scandium is eight-coordinate with bidentate nitrate ligands. nih.gov The coordination number is a common feature in scandium chemistry, with eight being a frequent coordination number for Sc³⁺ in aqueous environments. rsc.org

Table of DFT Calculated vs. Experimental Bond Distances for Na[Sc(NOTA)(OOCCH₃)]

| Bond | Experimental Distance (Å) - Fragment 1 | Experimental Distance (Å) - Fragment 2 | DFT Calculated Distance (Å) |

| Sc1-O1 | 2.219(2) | 2.215(2) | 2.23 |

| Sc1-O3 | 2.218(2) | 2.217(2) | 2.23 |

| Sc1-O5 | 2.222(2) | 2.219(2) | 2.23 |

| Sc1-O7 | 2.302(2) | 2.298(2) | 2.33 |

| Sc1-O8 | 2.303(2) | 2.301(2) | 2.33 |

| Sc1-N1 | 2.418(2) | 2.422(2) | 2.45 |

| Sc1-N2 | 2.420(2) | 2.421(2) | 2.45 |

| Sc1-N3 | 2.419(2) | 2.419(2) | 2.45 |

Data sourced from a study on a scandium-NOTA complex, illustrating the accuracy of DFT in predicting geometric parameters. rsc.org

Molecular Dynamics (MD) Simulations for Hydration and Solution Behavior

Molecular dynamics (MD) simulations are essential for understanding the behavior of scandium(III) nitrate in aqueous solutions. These simulations can model the hydration of the Sc(III) ion and the interactions with nitrate anions in a dynamic environment.

Experimental studies using techniques like large-angle X-ray scattering (LAXS) and X-ray absorption fine structure (XAFS), often complemented by theoretical modeling, have provided detailed information about the hydration of the scandium(III) ion. In strongly acidic aqueous solutions, the Sc(III) ion is typically eight-coordinated, with a structure resembling a distorted bicapped trigonal prism. researchgate.net EXAFS data for such solutions show a mean Sc-O bond distance of 2.17(1) Å for six water molecules in the prism and a longer distance of 2.32(4) Å for one capping water molecule. researchgate.net

In contrast, other studies suggest that the hydrated scandium(III) ion in aqueous perchlorate (B79767) solution exists as a stable hexaaqua cation, [Sc(H₂O)₆]³⁺, with Oh symmetry. acs.orgresearchgate.net Raman spectroscopy has been used to identify the vibrational modes of the ScO₆ core, supporting the hexaaqua complex model. acs.orgresearchgate.net Ab initio molecular orbital calculations have been performed on [Sc(OH₂)ₙ]³⁺ clusters (n=1-9) to investigate their stability, with the results supporting the stability of the hexaaqua complex. acs.org

DFT calculations have also been used to interpret solution-phase behavior observed in ⁴⁵Sc NMR experiments. rsc.org These calculations can help attribute experimental signals to different species in solution, such as mixtures of different hydrated or ligand-bound complexes. rsc.orgrsc.org

Ab Initio and Quantum Mechanical/Molecular Mechanical (QM/MM) Studies